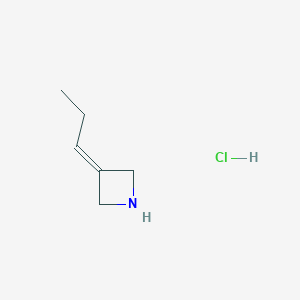

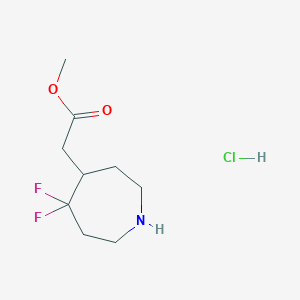

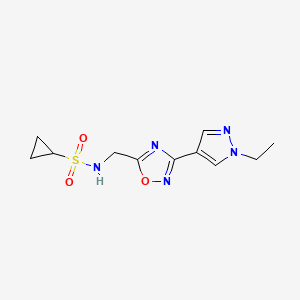

![molecular formula C19H14F3N3O B2531599 N-([3,3'-联吡啶]-5-基甲基)-2-(三氟甲基)苯甲酰胺 CAS No. 2190365-78-5](/img/structure/B2531599.png)

N-([3,3'-联吡啶]-5-基甲基)-2-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with different substituents and their synthesis, characterization, and biological activities. Benzamides are a class of compounds known for their diverse pharmacological properties, including antiarrhythmic, antibacterial, and antiviral activities .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several papers. For instance, Paper describes the preparation of benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, highlighting the importance of the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen for antiarrhythmic activity. Paper outlines a new route to synthesize benzamide-based 5-aminopyrazoles, which involves the reaction of benzoyl isothiocyanate with various reagents. Paper details the synthesis of a benzamide derivative from ortho-toluylchloride and 2-amino-4-picoline, while Paper discusses the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalysis of triethylamine.

Molecular Structure Analysis

Several papers report on the molecular structure characterization of benzamide derivatives. Paper uses X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to study antipyrine derivatives. Paper examines the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through X-ray single crystallography. Paper characterizes a benzamide compound using X-ray crystallography, showing it to be a rigid molecule due to internal hydrogen bonding. Paper describes the crystal structure of an N-(pyridin-2-ylmethyl)benzamide derivative, noting the different orientations of the pyridine ring with respect to the benzene ring in the crystal.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide." However, they do discuss the reactivity of similar benzamide compounds. For example, Paper describes the colorimetric sensing behavior of a benzamide derivative in response to fluoride anion, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are explored in several papers. Paper provides the melting point range and vibrational frequencies from FTIR analysis for a benzamide compound. Paper discusses the stabilization of molecular sheets in the solid state through hydrogen bonds and electrostatic energy contributions. Paper and evaluate the biological activities of benzamide derivatives, including their inhibitory potential against various enzymes and bacteria, indicating their potential in medicinal chemistry.

科学研究应用

药物化学中的邻位氟化

使用三氟酰胺保护的苄胺进行苄胺的邻位氟化,展示了该化合物在合成对药物化学至关重要的官能团中的效用。此过程突出了类似化合物在药物合成和开发中的作用 (Wang 等人,2009)。

金属离子的传感器应用

联吡啶衍生物已被用于创建荧光、分隔的颗粒,这些颗粒充当金属离子的有效传感器。此应用在环境监测和分析化学中特别有用 (Gillissen 等人,2012)。

有机合成中的芳氧基化

在双齿导向基团的促进下,苯甲酰胺的定向芳氧基化说明了该化合物在有机合成中的作用,能够合成一元和二元芳氧基化的苯甲酸。此方法扩展了合成化学家的工具包,为复杂分子的合成提供了新的途径 (Hao 等人,2014)。

抗肿瘤活性

苯甲酰胺衍生物已被研究其抗肿瘤功效,其中特定化合物显示出针对人类肿瘤的显着体内活性。此研究突出了苯甲酰胺衍生物在肿瘤学中的潜在治疗应用 (Saito 等人,1999)。

超分子自组装

基于联吡啶取代的苯-1,3,5-三甲酰胺基序的手性、两亲性圆盘状分子的研究揭示了它们形成超分子纤维的能力。这些纤维在材料科学中具有应用,特别是在新型纳米结构材料的开发中 (Gillissen 等人,2014)。

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, the bipyridine moiety could potentially intercalate with DNA, while the trifluoromethyl group could modulate the compound’s lipophilicity and thus its ability to cross biological membranes .

安全和危害

未来方向

属性

IUPAC Name |

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O/c20-19(21,22)17-6-2-1-5-16(17)18(26)25-10-13-8-15(12-24-9-13)14-4-3-7-23-11-14/h1-9,11-12H,10H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKDDMJVWGTGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)

![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)